Cas no 191418-53-8 (N-(5-Aminopentyl)maleimide)

N-(5-Aminopentyl)maleimide 化学的及び物理的性質
名前と識別子
-
- N-(5-Aminopentyl)maleimide
- 1-(5-aminopentyl)pyrrole-2,5-dione
- 1H-Pyrrole-2,5-dione, 1-(5-aMinopentyl)-
- DB-352385
- 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione
- DTXCID80395128
- 191418-53-8
- n-(5-aminopentyl)maleimide
- 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-
- 1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- SCHEMBL338631
- EN300-6496374
- N-(5-Aminopentyl)maleimide Trifluoroacetate
- DTXSID80444307
-
- インチ: InChI=1S/C9H14N2O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h4-5H,1-3,6-7,10H2
- InChIKey: AHLAQJXELUHIEW-UHFFFAOYSA-N
計算された属性
- 精确分子量: 182.105527694Da
- 同位素质量: 182.105527694Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.4Ų
- XLogP3: 0.7
N-(5-Aminopentyl)maleimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6496374-0.5g |
1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
191418-53-8 | 0.5g |
$849.0 | 2023-05-31 | ||
Enamine | EN300-6496374-0.05g |
1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
191418-53-8 | 0.05g |
$744.0 | 2023-05-31 | ||
Enamine | EN300-6496374-1.0g |
1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
191418-53-8 | 1g |
$884.0 | 2023-05-31 | ||
Enamine | EN300-6496374-10.0g |
1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
191418-53-8 | 10g |
$3807.0 | 2023-05-31 | ||
Enamine | EN300-6496374-0.25g |
1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
191418-53-8 | 0.25g |
$814.0 | 2023-05-31 | ||
Enamine | EN300-6496374-5.0g |
1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
191418-53-8 | 5g |
$2566.0 | 2023-05-31 | ||
Enamine | EN300-6496374-2.5g |
1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
191418-53-8 | 2.5g |
$1735.0 | 2023-05-31 | ||
Enamine | EN300-6496374-0.1g |
1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
191418-53-8 | 0.1g |
$779.0 | 2023-05-31 |
N-(5-Aminopentyl)maleimide 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
N-(5-Aminopentyl)maleimideに関する追加情報
N-(5-Aminopentyl)maleimide: A Versatile Compound for Bioconjugation and Biomedical Research
N-(5-Aminopentyl)maleimide (CAS No: 191418-53-8) is a highly valuable chemical reagent widely used in bioconjugation, protein labeling, and drug development. This maleimide derivative features a reactive maleimide group and a terminal primary amine, making it an essential tool for researchers in biochemistry, molecular biology, and pharmaceutical sciences.
The unique structure of N-(5-Aminopentyl)maleimide allows it to form stable thioether bonds with sulfhydryl groups (-SH) present in cysteine residues of proteins, peptides, and other biomolecules. This property has made it particularly useful in antibody-drug conjugates (ADCs) development, a hot topic in current cancer research and targeted therapy. The compound's aminopentyl spacer provides optimal length for various conjugation applications while maintaining molecular flexibility.
Recent advancements in bioconjugation techniques have increased demand for N-(5-Aminopentyl)maleimide as researchers explore novel drug delivery systems and diagnostic tools. The compound's ability to create stable linkages under physiological conditions makes it superior to many other crosslinking agents. In proteomics studies, this reagent enables precise protein labeling without significant structural interference, addressing a common challenge in mass spectrometry-based analyses.
The synthesis and applications of N-(5-Aminopentyl)maleimide have gained attention in scientific literature, with particular focus on its role in developing next-generation therapeutics. Its compatibility with various buffer systems and relatively mild reaction conditions contribute to its popularity in laboratory settings. Researchers frequently search for information about its solubility characteristics, optimal reaction pH, and storage conditions - all critical factors for successful experimental outcomes.
In material science applications, N-(5-Aminopentyl)maleimide serves as a bridge between organic and inorganic components, facilitating the creation of hybrid materials with tailored properties. This versatility aligns with current trends in nanotechnology and smart material development, where precise molecular control is paramount. The compound's stability and selective reactivity make it particularly valuable for surface functionalization in biosensor development.
Quality control of N-(5-Aminopentyl)maleimide remains a crucial consideration for researchers. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard techniques for verifying purity, as even minor impurities can significantly affect conjugation efficiency. Many laboratories seek information about proper handling procedures and storage recommendations to maintain reagent integrity over time.
The growing field of precision medicine has further highlighted the importance of compounds like N-(5-Aminopentyl)maleimide. Its role in creating targeted molecular constructs supports the development of personalized therapeutic approaches. Recent publications demonstrate its utility in creating fluorescent probes for cellular imaging and drug delivery vehicles with enhanced specificity.
From a commercial perspective, the market for N-(5-Aminopentyl)maleimide continues to expand as biotechnology and pharmaceutical industries invest more in bioconjugation technologies. Suppliers frequently update their product specifications to meet evolving research needs, with particular attention to batch-to-batch consistency and documentation. Researchers often compare different sources based on purity levels and technical support availability.
Future applications of N-(5-Aminopentyl)maleimide may include advanced diagnostic devices and theranostic platforms that combine therapeutic and diagnostic functions. Its chemical properties make it suitable for creating multifunctional molecular constructs that address current challenges in healthcare and life sciences. Ongoing research continues to uncover novel uses for this versatile compound in emerging fields like immunoengineering and regenerative medicine.
For laboratories working with N-(5-Aminopentyl)maleimide, proper experimental design remains essential. Factors such as molar ratios, reaction times, and temperature conditions significantly impact conjugation efficiency. Many research teams share protocols and troubleshooting tips through scientific forums, addressing common questions about reaction optimization and product characterization.
The environmental stability and biodegradation profile of N-(5-Aminopentyl)maleimide have become increasingly important considerations as research institutions adopt more sustainable practices. While the compound demonstrates good stability under recommended storage conditions, proper waste disposal procedures should always be followed to minimize environmental impact.
As the scientific community continues to explore the potential of N-(5-Aminopentyl)maleimide, its role in advancing biomedical research and therapeutic development appears increasingly significant. The compound's unique combination of reactivity and selectivity positions it as a key player in numerous cutting-edge applications, from basic research to clinical translation.
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